N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride

Description

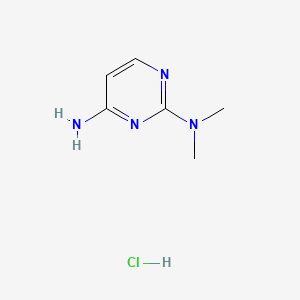

N2,N2-Dimethylpyrimidine-2,4-diamine hydrochloride is a pyrimidine derivative characterized by a six-membered aromatic ring with two amino groups at positions 2 and 4, where the N2 position is substituted with two methyl groups. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

Molecular Formula |

C6H11ClN4 |

|---|---|

Molecular Weight |

174.63 g/mol |

IUPAC Name |

2-N,2-N-dimethylpyrimidine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C6H10N4.ClH/c1-10(2)6-8-4-3-5(7)9-6;/h3-4H,1-2H3,(H2,7,8,9);1H |

InChI Key |

IHEWOIBIWRNDAX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Conversion to Hydrochloride Salt

The free base N2,N2-dimethylpyrimidine-2,4-diamine can be converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in an alcoholic medium, typically methanol, under controlled temperature conditions (35–70°C), followed by isolation via filtration and drying.

- Typical conditions:

- Dissolve the free base in methanol.

- Add concentrated hydrochloric acid dropwise while maintaining temperature between 35 and 70°C.

- Stir for 0.5–4 hours to complete the reaction.

- Cool the reaction mixture, filter the formed hydrochloride salt.

- Dry the solid under vacuum.

This step ensures the formation of the stable hydrochloride salt suitable for further applications.

Preparation and Purification of 2,4-Diaminopyrimidine Hydrochlorides (US Patent US2416617A)

This classical method focuses on preparing 2,4-diaminopyrimidines, which are structurally related to N2,N2-dimethylpyrimidine-2,4-diamine. The key steps include:

- Heating 2-amino-4-halopyrimidines with ammonia and a hydroxylated solvent (e.g., methanol) at 75–250°C (preferably 125–175°C) for 1–3 hours to form 2,4-diaminopyrimidine hydrochloride.

- Removal of ammonia and solvent by evaporation.

- Conversion of the hydrochloride salt to the sulfate salt by adding concentrated sodium sulfate or sulfuric acid solutions to induce crystallization.

- Isolation of the sulfate salt by filtration and recrystallization from hot water.

- Regeneration of the free base by dissolving the sulfate salt in aqueous alkali or alkali carbonate, followed by extraction with organic solvents such as ethyl acetate or acetone.

This method is notable for solving the problem of high water solubility of the hydrochloride salt by converting it into a more easily crystallizable sulfate salt, thus enabling purification.

| Step | Conditions/Details |

|---|---|

| Amino-halopyrimidine + ammonia + solvent | Heat at 125–175°C for 1–3 hours |

| Hydrochloride salt formation | Evaporation of ammonia and solvent |

| Sulfate salt conversion | Add concentrated sodium sulfate or sulfuric acid |

| Crystallization | Cooling and filtration |

| Free base extraction | Alkali treatment + organic solvent extraction |

This approach provides high purity 2,4-diaminopyrimidines, which can be adapted for N2,N2-dimethyl derivatives with appropriate modifications.

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation | 2-(Dimethylamino)-4-nitropyridine 1-oxide | Raney nickel, H2, methanol | 50°C, 22 h | 74 | Produces free base, requires chromatographic purification |

| Guanidinium route (patent CN) | Guanidinium hydrochloride, dimethyl malonate | Sodium methoxide, NaNO2, NaHS, HCl | 20–80°C, multistep | Not specified | Multi-step with pH control, adaptable for pyrimidine hydrochlorides |

| Amino-halopyrimidine + ammonia (US patent) | 2-amino-4-halopyrimidine | Ammonia, hydroxylated solvent, Na2SO4 or H2SO4 | 125–175°C, 1–3 h | Not specified | Conversion to sulfate salt for crystallization and purification |

- The hydrogenation method yields a product with characteristic NMR and MS data confirming the structure of N2,N2-dimethylpyrimidine-2,4-diamine.

- The sulfate salt conversion technique improves crystallinity and purity, facilitating isolation and handling.

- pH control and temperature optimization are critical for maximizing yield and purity in multi-step syntheses involving guanidinium and malonate intermediates.

- The use of activated charcoal during purification steps is recommended to remove colored impurities.

The preparation of N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride can be achieved by catalytic hydrogenation of nitropyridine precursors followed by acidification to form the hydrochloride salt. Alternative multi-step synthetic routes involving guanidinium salts and dimethyl malonate provide versatile pathways to substituted pyrimidine hydrochlorides. Classical methods employing amino-halopyrimidines and ammonia with subsequent sulfate salt conversion remain valuable for purification and crystallization. Each method requires precise control of reaction conditions, including temperature, pH, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2,N2-dimethylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with nucleic acids and proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-Diamine Derivatives

Pharmacological and Functional Comparisons

- Kinase Inhibition: Diphenylpyrimidine-diamines (e.g., compounds 18/19) show nanomolar potency against EGFR mutants by forming bidentate hydrogen bonds with Met793 and occupying hydrophobic pockets . In contrast, the target compound’s simpler structure may limit its kinase affinity but could serve as a scaffold for further optimization. Carboxyphenyl-substituted derivatives (e.g., 3b) inhibit Aurora kinase with IC50 values in the low micromolar range, attributed to their planar aromatic systems and carboxylate interactions .

- Antidiabetic Applications: Imeglimin derivatives (triazine-based) modulate mitochondrial function and insulin secretion, highlighting the importance of the triazine/diamine core in metabolic regulation .

Material Science :

- Triazine-diamines (e.g., (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine) are studied for heat-resistant explosive materials due to their stable hydrogen-bonded networks . Pyrimidine analogues like the target compound may exhibit similar thermal stability but lack experimental validation.

Biological Activity

N2,N2-Dimethylpyrimidine-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and applications in various therapeutic contexts.

Chemical Structure and Synthesis

This compound is derived from pyrimidine, a nitrogen-containing heterocyclic compound. The synthesis typically involves the reaction of pyrimidine derivatives with dimethylamine and subsequent hydrochloride formation. The general reaction can be represented as follows:

This compound can also be chlorinated to form derivatives like 6-chloro-N2,N2-dimethylpyrimidine-2,4-diamine, which exhibit enhanced biological activities .

Antiproliferative Activity

This compound has shown promising antiproliferative activity against various cancer cell lines. For instance, studies indicate that derivatives of this compound act as potent inhibitors of kinases involved in cancer progression. The IC50 values for these compounds often range in the nanomolar scale, demonstrating significant potency .

Table 1: Antiproliferative Activity of N2,N2-Dimethylpyrimidine-2,4-diamine Derivatives

| Compound Name | Cell Line Tested | IC50 (nM) |

|---|---|---|

| N2,N2-Dimethylpyrimidine-2,4-diamine | A549 (Lung cancer) | 130 |

| 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine | MCF7 (Breast cancer) | 94 |

| N-(4-chlorophenyl)-N2,N2-dimethylpyrimidine-2,4-diamine | HeLa (Cervical cancer) | 8.7 |

Inhibition of Enzymes

The compound has been extensively studied for its role as an inhibitor of dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for malaria. Research indicates that it exhibits inhibitory activity with Ki values ranging from 1.3 to 243 nM against wild-type DHFR and reduced potency against mutant strains .

Table 2: Inhibition Potency Against Plasmodium falciparum DHFR

| Compound Name | Ki (nM) Wild Type | Ki (nM) Mutant |

|---|---|---|

| N2,N2-Dimethylpyrimidine-2,4-diamine | 1.3 | 13 |

| 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine | 243 | 208 |

Case Studies

-

Study on Anticancer Activity : A recent study evaluated the anticancer effects of N2,N2-dimethylpyrimidine derivatives on various human cancer cell lines. The findings highlighted a significant reduction in cell viability at low concentrations, suggesting a potential mechanism involving apoptosis induction .

"The results indicate that the pyrimidine derivatives can effectively inhibit cancer cell proliferation through targeted kinase inhibition" .

- Malaria Treatment Research : Another investigation into the antimalarial properties revealed that these compounds could serve as lead candidates for developing new treatments against drug-resistant strains of malaria . The study emphasized the need for further pharmacokinetic evaluations to optimize these compounds for clinical use.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N²,N²-dimethylpyrimidine-2,4-diamine hydrochloride?

- Methodological Answer : The compound is typically synthesized via chlorination of the precursor N²,N²-dimethylpyrimidine-2,4-diamine using thionyl chloride (SOCl₂) under reflux conditions. Reaction optimization includes controlling temperature (80–100°C) and solvent choice (e.g., anhydrous THF). Post-synthesis purification involves recrystallization or column chromatography to isolate the hydrochloride salt .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and amine proton environments.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS showing [M+H]⁺ at m/z 173.6).

- HPLC : To assess purity (>95% typical for research-grade material) .

Q. How does the compound’s solubility profile influence experimental design?

- Methodological Answer : The hydrochloride salt enhances water solubility, making it suitable for biological assays. For organic-phase reactions (e.g., nucleophilic substitutions), polar aprotic solvents like DMF or DMSO are preferred. Solubility data should guide solvent selection in kinetic studies .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., competing ring-opening vs. substitution) arise from solvent polarity and temperature. Systematic optimization involves:

- Solvent Screening : Compare DMF (high polarity) vs. toluene (low polarity).

- Temperature Gradients : Monitor product ratios via TLC or LC-MS at 60°C vs. 120°C.

- Additive Effects : Use catalysts like KI to enhance leaving-group displacement .

Q. How do structural modifications of the pyrimidine core affect kinase inhibition potency?

- Methodological Answer : Structure-activity relationship (SAR) studies show:

- Position 6 Chlorine : Enhances binding to kinase ATP pockets (e.g., Aurora kinases) by mimicking adenine.

- N²,N²-Dimethyl Groups : Improve metabolic stability but may reduce solubility.

- Hydrochloride Salt : Increases bioavailability in cellular assays. Validate via IC₅₀ comparisons in enzyme inhibition assays .

Q. What experimental controls are essential when studying its stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate in buffers (pH 4–9) at 37°C for 24h; monitor degradation via HPLC.

- Light Sensitivity : Store aliquots in amber vials to prevent photodegradation.

- Redox Stability : Add antioxidants (e.g., ascorbic acid) in cell culture media to prevent oxidative byproducts .

Data Analysis & Optimization

Q. How can researchers optimize yield in large-scale synthesis?

- Methodological Answer :

- Reagent Stoichiometry : Use 1.2 equivalents of SOCl₂ to ensure complete chlorination.

- Workup Protocol : Quench excess SOCl₂ with ice-cold water, followed by neutralization with NaHCO₃.

- Crystallization : Employ mixed solvents (ethanol/water) for high-purity crystals (yield: 50–60%) .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Model binding to kinase domains (e.g., PDB: 4OEE).

- DFT Calculations : Optimize geometry and electrostatic potential maps for SAR insights.

- MD Simulations : Assess binding stability over 100ns trajectories .

Contradiction & Validation

Q. How to address discrepancies in reported bioactivity across cell lines?

- Methodological Answer : Variations arise from cell-specific uptake or efflux pumps. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.